molecular formula C12H19NO B1341820 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine CAS No. 91553-71-8

3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine

Cat. No.: B1341820
CAS No.: 91553-71-8
M. Wt: 193.28 g/mol
InChI Key: RDQDLPIZJMQZCI-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenoxypropanamines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, attached to a propan-1-amine backbone with an N-methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenol and 3-chloropropan-1-amine.

    Etherification: 2,6-Dimethylphenol is reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(2,6-dimethylphenoxy)propan-1-amine.

    N-Methylation: The intermediate 3-(2,6-dimethylphenoxy)propan-1-amine is then methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the amine moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine
  • 3-(2,6-Dimethylphenoxy)propan-1-amine
  • 3-(2,6-Dimethylphenoxy)-N-ethylpropan-1-amine

Uniqueness

3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine is unique due to the specific substitution pattern on the phenoxy group and the N-methyl substitution on the propan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-6-4-7-11(2)12(10)14-9-5-8-13-3/h4,6-7,13H,5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQDLPIZJMQZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591419
Record name 3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91553-71-8
Record name 3-(2,6-Dimethylphenoxy)-N-methyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91553-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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